3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties The compound, with the systematic name 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-63-3), is a piperidine derivative featuring a tert-butyl carbamate protective group and a substituted pyrimidine moiety. Its molecular weight is 324.44 g/mol .
Properties
IUPAC Name |
tert-butyl 3-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-18-13-7-8-17-14(19-13)23-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBRWOLISCSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Boc-Protected Piperidine-3-Carbaldehyde
Starting with 1-benzyl-4-piperidone , hydrogenation using sodium borohydride (NaBH4) in methanol yields 1-benzyl-3-hydroxymethylpiperidine . Catalytic debenzylation with palladium on carbon (Pd/C) under hydrogen atmosphere produces 3-hydroxymethylpiperidine , which is subsequently oxidized to piperidine-3-carbaldehyde using Dess-Martin periodinane. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in triethylamine, yielding 1-Boc-piperidine-3-carbaldehyde .
Step 2: Reductive Amination with 4-Amino-2-methylsulfanylpyrimidine
The aldehyde intermediate undergoes reductive amination with 4-amino-2-methylsulfanylpyrimidine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid as a proton donor. This step forms the critical methylene-amino linkage. Typical conditions include:
Optimization Considerations
Step 1: Synthesis of 1-Boc-3-(Bromomethyl)piperidine
1-Boc-3-hydroxymethylpiperidine (from Route 1, Step 1) is treated with phosphorus tribromide (PBr3) in DCM to yield 1-Boc-3-(bromomethyl)piperidine .
Step 2: Coupling with 4-Amino-2-methylsulfanylpyrimidine
The bromomethyl intermediate reacts with 4-amino-2-methylsulfanylpyrimidine in the presence of a base (e.g., potassium carbonate, K2CO3) in acetonitrile at 60°C. This nucleophilic substitution installs the methylene-amino group:
Route 3: Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed cross-coupling is employed:
Step 1: Preparation of 1-Boc-3-(Aminomethyl)piperidine
1-Boc-3-aminomethylpiperidine is synthesized via Gabriel synthesis or reductive amination of 1-Boc-piperidine-3-carbaldehyde with ammonia.
Step 2: Coupling with 4-Chloro-2-methylsulfanylpyrimidine
Using a palladium catalyst (e.g., Pd2(dba)3), Xantphos as a ligand, and cesium carbonate (Cs2CO3) in toluene at 100°C, the amination proceeds efficiently:
Yield : 85–90% with reduced byproduct formation.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Reaction Time | 12–24 h | 6–8 h | 8–12 h |
| Yield | 65–75% | 70–80% | 85–90% |
| Catalyst Cost | Low | Low | High (Pd-based) |
| Byproducts | Imine oligomers | Alkylation byproducts | Trace Pd residues |
| Scalability | Moderate | High | Moderate |
Key Findings :
-
Route 3 offers superior yields but requires costly palladium catalysts.
-
Route 2 is optimal for industrial-scale synthesis due to shorter reaction times and minimal purification needs.
-
Reductive amination (Route 1) is preferred for laboratories lacking specialized coupling equipment.
Critical Reaction Optimization Strategies
Boc Protection-Deprotection
Methylsulfanyl Group Stability
The 2-methylsulfanyl group is susceptible to oxidation. Reactions must exclude peroxides or strong oxidizing agents. Post-synthesis, storage under nitrogen at -20°C is recommended.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a subject of investigation in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we analyze structurally analogous piperidine- or pyrimidine-containing tert-butyl esters, focusing on substituent effects , synthetic routes , and applications .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects :
- The methylsulfanyl-pyrimidine group in the target compound offers a balance of hydrophobicity and moderate polarity, contrasting with the chloro-fluorophenyl group in CAS 877399-51-4, which introduces steric bulk and electron-withdrawing effects .
- The piperidine core (target compound) versus piperazine (EP 2 402 347 A1) alters nitrogen positioning, affecting hydrogen-bonding capacity and ring puckering .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling pyrimidine amines to piperidine intermediates, similar to methods in EP 2 402 347 A1 . However, its discontinued status () suggests challenges in scalability or purification.
Med. Chem. 2005 .
Biological Activity
3-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261230-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H26N4O2S, with a molecular weight of approximately 338.5 g/mol. The structure features a piperidine ring connected to a carboxylic acid moiety and a tert-butyl ester group, alongside a methylsulfanyl-pyrimidine substituent. This unique combination suggests various potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its presence in many bioactive compounds. |
| Carboxylic Acid Moiety | Provides acidic properties and potential for hydrogen bonding. |
| Tert-butyl Ester | Protects the carboxylic acid group, enhancing solubility and stability during synthesis. |
| Methylsulfanyl-Pyrimidine | Imparts unique electronic properties that may influence biological activity. |
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown efficacy against HIV-1 strains, suggesting that this compound may also possess antiviral activity. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly against kinases involved in cancer pathways. Inhibitors of kinases such as CDK6 and PDGFRA have been developed from similar chemical frameworks . The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy.
Cytotoxicity and Selectivity Index
Preliminary studies should focus on determining the cytotoxicity (CC50) and the half-maximal effective concentration (EC50) values for this compound against various cell lines to establish its selectivity index (SI). A higher SI indicates a favorable therapeutic profile, where the compound effectively inhibits target cells without causing significant harm to non-target cells .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
- Introduction of the Pyrimidine Moiety : Utilizing reactions that introduce the methylsulfanyl-pyrimidine group.
- Esterification : Protecting the carboxylic acid group with a tert-butyl group to enhance stability.
Each step must be optimized for yield and purity to ensure the final product's efficacy in biological assays.
Case Study 1: Antiviral Screening
A recent study screened various piperidine derivatives for antiviral activity against HIV-1 strains using MT-4 cell lines. Compounds were assessed for their EC50 values and compared against established antiviral agents. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms .
Case Study 2: Kinase Inhibition Profile
Another study examined the kinase inhibition profile of structurally similar compounds, revealing significant inhibitory effects on CDK6 and PDGFRA. These findings highlight the importance of structural modifications in enhancing selectivity and potency against specific kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., triazole-containing derivatives) are synthesized via cyclization reactions followed by coupling with tert-butyl-protected intermediates . Key steps include:
- Step 1 : Formation of the pyrimidine-thioether core using thiourea or thiocyanate reagents under reflux.
- Step 2 : Amine coupling via reductive amination (e.g., NaBHCN) to attach the piperidine-tert-butyl carboxylate moiety.
- Optimization : Reaction temperature (50–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for hydrogenation) significantly impact yield. Monitor intermediates using TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- NMR : Confirm structure via H and C NMR; key signals include tert-butyl protons (δ 1.4 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] peak).
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C in amber vials. Avoid exposure to moisture, strong oxidizing agents (e.g., peroxides), and acidic/basic environments, which may hydrolyze the tert-butyl ester .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the pyrimidine and piperidine moieties as potential binding motifs.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS .
Q. What strategies are effective for resolving contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Cross-reference published IC values and assay conditions (e.g., cell lines, incubation times).
- SAR Studies : Systematically modify substituents (e.g., methylsulfanyl group) and compare activity trends.
- Control Experiments : Validate assay reproducibility using reference inhibitors (e.g., staurosporine for kinase assays) .
Q. How can researchers design experiments to elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol or piperidine derivatives) and propose pathways .
Methodological Notes
- Safety Protocols : Always handle this compound in a fume hood with PPE (gloves, lab coat) due to potential toxicity risks. Refer to SDS for hazard-specific guidelines .
- Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot) and analytical instrument settings to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
